molecular formula C6HF3N2O4 B3052181 1,3,5-Trifluoro-2,4-dinitrobenzene CAS No. 392-51-8

1,3,5-Trifluoro-2,4-dinitrobenzene

Cat. No. B3052181
CAS RN: 392-51-8
M. Wt: 222.08 g/mol
InChI Key: CJMQRMFXSRLCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trifluoro-2,4-dinitrobenzene is a fluoronitrobenzene . It’s an important pharmaceutical intermediate . It has a molecular weight of 222.08 .


Synthesis Analysis

The synthesis of 1,3,5-Trifluoro-2,4-dinitrobenzene involves a reaction in sulfuric acid, where nitric acid is added dropwise at 0°C. The reaction mixture is stirred at 0°C for 2 hours. After the reaction is complete, the mixture is transferred to ice and the product is extracted with ethyl acetate .


Molecular Structure Analysis

The structure of 1,3,5-Trifluoro-2,4-dinitrobenzene can be viewed using a 2D Mol file or a computed 3D SD file . The C−I bond lengths, C−I⋯N halogen bond lengths (I⋯N distances), and C−I⋯N halogen bond strengths have been calculated at the ω B97X-D/def2-TZVPP level of theory .


Chemical Reactions Analysis

1,3,5-Trifluoro-2,4-dinitrobenzene exhibits high reactivity towards nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

1,3,5-Trifluoro-2,4-dinitrobenzene has a boiling point of 182-185 °C and a melting point of 3.5 °C. It has a density of 1.514 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

“1,3,5-Trifluoro-2,4-dinitrobenzene” is used as an intermediate in organic synthesis . It plays a crucial role in the formation of various organic compounds.

Preparation of Biologically Active Fused Heterocycles

This compound has been used to prepare several biologically active fused heterocycles, such as phenazinimines, 1,5-benzodiazepin-2-ones, benzo[1,4]oxazin-3-ones, benzo[1,4]thiazin-3-ones, and indoles . These heterocycles have significant applications in medicinal chemistry due to their biological activities.

Formation of Oligo(Arylamines)

“1,3,5-Trifluoro-2,4-dinitrobenzene” has been used to provide interesting oligo(arylamines) that show interesting H-bonding and π – π interactions in both solution and the solid state . These interactions are fundamental to the structure and function of many biological molecules.

Formation of Supramolecular Architectures

As one of the most commonly used halogen-bond donors, “1,3,5-Trifluoro-2,4,6-triiodobenzene”, a related compound, has been utilized in the construction of various supramolecular architectures with intriguing topology and interesting properties . It’s plausible that “1,3,5-Trifluoro-2,4-dinitrobenzene” could be used in a similar manner.

Chromatographic Resolution of Chiral Secondary Alcohols

“1,3,5-Trifluoro-2,4-dinitrobenzene” can be used to enable the chromatographic resolution of chiral secondary alcohols . This is a crucial process in the production of enantiomerically pure compounds, which are important in pharmaceuticals.

Preparation of Unusual Azamacrocycles

“1,3,5-Trifluoro-2,4-dinitrobenzene” has been extensively used as a monomer unit to prepare unusual azamacrocycles via cyclooligomerisation chemistry . These azamacrocycles have potential applications in host-guest chemistry and molecular recognition.

Safety and Hazards

This compound is considered hazardous. It’s harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Fluorodinitrobenzenes, including 1,3,5-Trifluoro-2,4-dinitrobenzene, have been studied for their effects on the energy and safety of energetic compounds. These compounds exhibit comparable detonation properties to those of 2,4,6-trinitrotoluene (TNT) due to the significantly increased density of fluorine introduced. Their low sensitivity along with different melting points make them potential candidates for different allocation .

properties

IUPAC Name

1,3,5-trifluoro-2,4-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMQRMFXSRLCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278829
Record name 1,3,5-trifluoro-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trifluoro-2,4-dinitrobenzene

CAS RN

392-51-8
Record name NSC10236
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-trifluoro-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The temperature must be carefully controlled during this process. During the addition of 1,3,5-trifluorobenzene, the potassium nitrate-fuming sulfuric acid mixture must be kept at a temperature in the range of from about 30° C. to about 50° C. The temperature is controlled by regulating the rate at which 1,3,5-trifluorobenzene is added to the potassium nitrate-fuming sulfuric acid mixture and also through external cooling of the reaction mixture. After the initial exothermic reaction is over, the reaction mixture is heated into the range of from about 140° C. to about 160° C. but preferably from 150° C. to 156° C. where it is maintained until the optimum or desired yield of 1,3,5-trifluoro-2,4,6-trinitrobenzene is obtained. If the reaction temperature is too high, the yield will be reduced through the decomposition of the product. On the other hand, if the reaction temperature is too low, 1,3,5-trifluoro-2,4-dinitrobenzene will be produced at the expense of the 1,3,5-trifluoro-2,4,6-trinitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1,3,5-trifluoro-2,4,6-trinitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Trifluoro-2,4-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Trifluoro-2,4-dinitrobenzene
Reactant of Route 3
1,3,5-Trifluoro-2,4-dinitrobenzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Trifluoro-2,4-dinitrobenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3,5-Trifluoro-2,4-dinitrobenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3,5-Trifluoro-2,4-dinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.